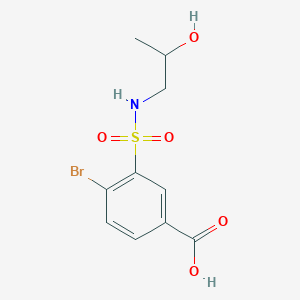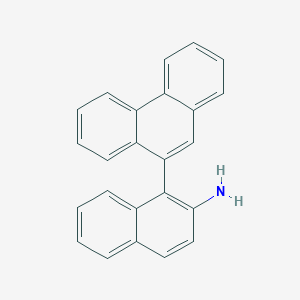
1-(Phenanthren-9-yl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenanthren-9-yl)naphthalen-2-amine is an organic compound with the molecular formula C24H17N This compound is characterized by the presence of a phenanthrene moiety attached to a naphthalene ring through an amine group
Méthodes De Préparation
The synthesis of 1-(Phenanthren-9-yl)naphthalen-2-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the coupling of phenanthrene and naphthalene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dimethylformamide (DMF) are often used.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Phenanthren-9-yl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). Reactions are often carried out at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted derivatives.
Applications De Recherche Scientifique
1-(Phenanthren-9-yl)naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-(Phenanthren-9-yl)naphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(Phenanthren-9-yl)naphthalen-2-amine can be compared with other similar compounds:
Similar Compounds: Compounds like 9-phenanthrenamine and 2’-(phenanthren-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine share structural similarities.
Uniqueness: The presence of both phenanthrene and naphthalene moieties in this compound gives it unique electronic and steric properties, making it distinct from other related compounds .
Propriétés
Formule moléculaire |
C24H17N |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-phenanthren-9-ylnaphthalen-2-amine |
InChI |
InChI=1S/C24H17N/c25-23-14-13-16-7-1-4-10-19(16)24(23)22-15-17-8-2-3-9-18(17)20-11-5-6-12-21(20)22/h1-15H,25H2 |
Clé InChI |
IKQDUVRBDHOIHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=CC4=CC=CC=C4C5=CC=CC=C53)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


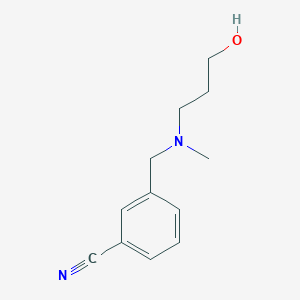
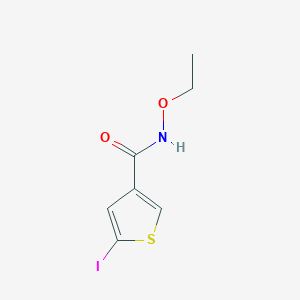
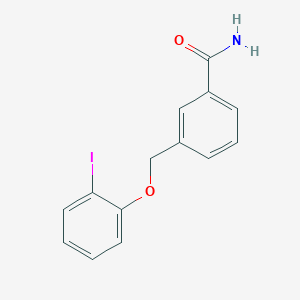
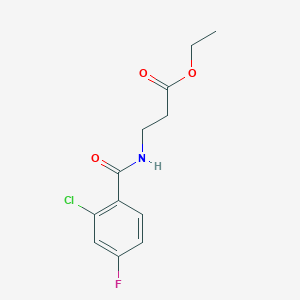
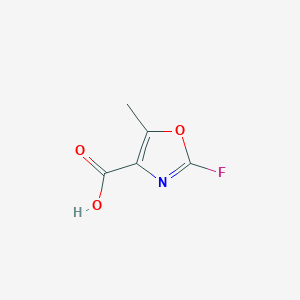


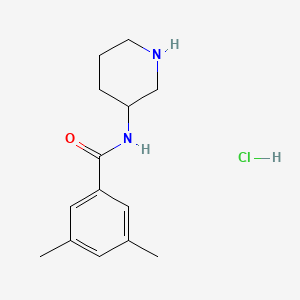
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)


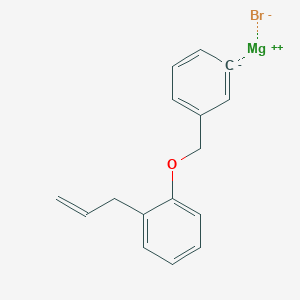
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
